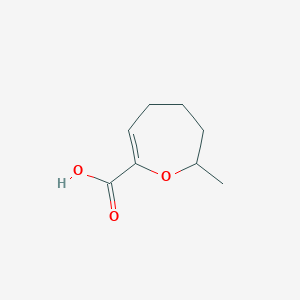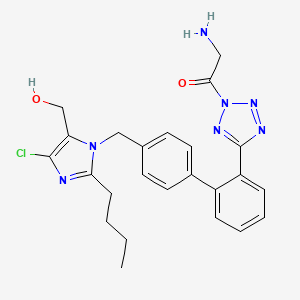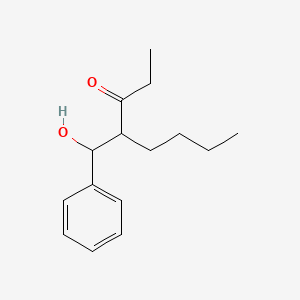
3-Octanone, 4-(hydroxyphenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Octanone, 4-(hydroxyphenylmethyl)- is an organic compound with the molecular formula C18H28O2 It is a derivative of octanone, characterized by the presence of a hydroxyphenylmethyl group attached to the fourth carbon of the octanone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Octanone, 4-(hydroxyphenylmethyl)- typically involves the alkylation of 3-octanone with a hydroxyphenylmethyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the 3-octanone, making it more nucleophilic. The reaction is conducted in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 3-Octanone, 4-(hydroxyphenylmethyl)- may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as phase-transfer catalysts can enhance the reaction rate and selectivity. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Octanone, 4-(hydroxyphenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the octanone chain can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyphenylmethyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of 4-(carboxyphenylmethyl)-3-octanone.
Reduction: Formation of 4-(hydroxyphenylmethyl)-3-octanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-Octanone, 4-(hydroxyphenylmethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Octanone, 4-(hydroxyphenylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to the ability of the hydroxyphenylmethyl group to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Octanone: Another isomer of octanone with the carbonyl group at the second position.
4-Octanone: An isomer with the carbonyl group at the fourth position.
3-Octanol: The alcohol derivative of 3-octanone.
Uniqueness
3-Octanone, 4-(hydroxyphenylmethyl)- is unique due to the presence of the hydroxyphenylmethyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
332871-59-7 |
|---|---|
Formule moléculaire |
C15H22O2 |
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
4-[hydroxy(phenyl)methyl]octan-3-one |
InChI |
InChI=1S/C15H22O2/c1-3-5-11-13(14(16)4-2)15(17)12-9-7-6-8-10-12/h6-10,13,15,17H,3-5,11H2,1-2H3 |
Clé InChI |
BSHOVKPQTBOOIP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(C1=CC=CC=C1)O)C(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


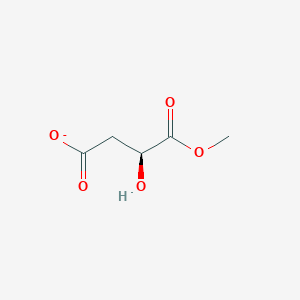

![[(5-Methyl-1,2-oxazol-3-yl)oxy]acetyl chloride](/img/structure/B14247322.png)
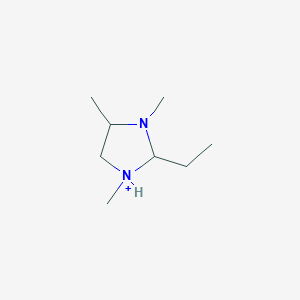
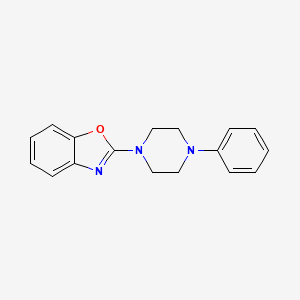
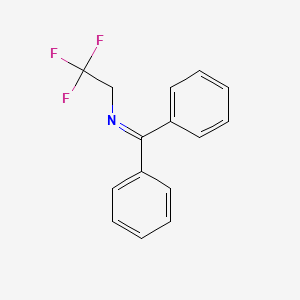
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-N-methyldodecanamide](/img/structure/B14247353.png)
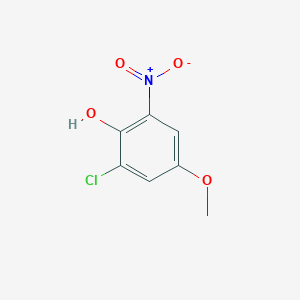
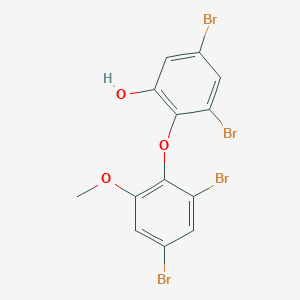
![2,6-Di-tert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol](/img/structure/B14247371.png)
